molecular formula C12H23ClN2O4S B8690652 4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine

4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine

Cat. No. B8690652
M. Wt: 326.84 g/mol
InChI Key: UICBJQCXNCDHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C12H23ClN2O4S and its molecular weight is 326.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine

Molecular Formula

C12H23ClN2O4S

Molecular Weight

326.84 g/mol

IUPAC Name

tert-butyl 4-(3-chloropropylsulfonyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H23ClN2O4S/c1-12(2,3)19-11(16)14-6-8-15(9-7-14)20(17,18)10-4-5-13/h4-10H2,1-3H3

InChI Key

UICBJQCXNCDHEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, 1-tert-butoxycarbonylpiperazine (3.00 g) and triethylamine (2.24 ml) were dissolved in dichloromethane (40 ml) under ice cooling, followed by the addition of 3-chloro-1-propanesulfonic acid chloride (1.96 g). The resulting mixture was stirred for 20 minutes under ice cooling and then, at room temperature for 10 minutes. The reaction mixture was diluted with dichloromethane, washed with water and saturated aqueous NaCl solution and then dried over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure. The residue was recrystallized from a mixed solvent of ethyl acetate and hexane, whereby the title compound (4.36 g, 83%) was obtained.
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3 g
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2.24 mL
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40 mL
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1.96 g
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Synthesis routes and methods II

Procedure details

To 1-BOC-piperazine (6.00 g) in dry dichloromethane (60 ml) and triethylamine (5.85 ml) at 0° C. was added 3-chloropropanesulfonyl chloride (4.5 ml). The reaction mixture was stirred for 2 hours, diluted with dichloromethane, washed with brine, dried (MgSO4), filtered and volatiles removed in vacuo. Purification on silica gave 4-(3-chloro-propane-1-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (9.85 g). This was reacted with dimethylamine hydrochloride in acetonitrile and potassium carbonate to give 4-(3-dimethylamino-propane-1-sulfonyl)-piperazine 1-carboxylic acid tert-butyl ester. BOC-group was removed using HCl in ether under standard procedures to give the title compound.
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6 g
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4.5 mL
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60 mL
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5.85 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-BOC-piperazine (3.26 g) and triethylamine (2.68 mL) in dry chloroform (25 mL) was added 3-chloropropanesulfonyl chloride (2.62 g) at 0° C. After 2 h wash with water, dry (Na2SO4), filter and concentrate to give crude material. Product was isolated by flash chromatography (95%).
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3.26 g
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2.68 mL
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2.62 g
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Synthesis routes and methods IV

Procedure details

Amine preparation: A mixture of 1-BOC-piperazine (3.26 g), 3-chloropropanesulfonyl chloride (2.63 g) and triethylamine (2.68 mL) was stirred at room temperature in DCM (25 mL). After 2 h the reaction mixture was diluted with DCM, washed with brine, dried (MgSO4) and the solvent removed in vacuo to yield 4-(3-chloro-propane-1-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (4.65 g). A mixture of 4-(3-chloro-propane-1-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (4.65 g), potassium iodide (1.1 g),potassium carbonate and morpholine (1.6 mL) was heated to reflux in MeCN (100 ml). After 16 h, the reaction mixture was cooled, diluted with DCM, washed with brine, dried (MgSO4) and the solvent removed in vacuo to yield 4-(3-morpholin-4-yl-propane-1-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (4.8 g). Treatment of this compound with HCl in DCM/MeOH yielded the desired compound, which was isolated as the hydrochloride salt.
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2.68 mL
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